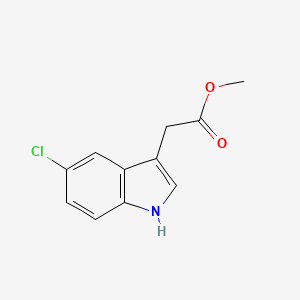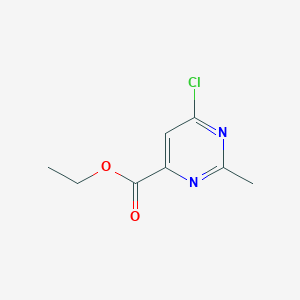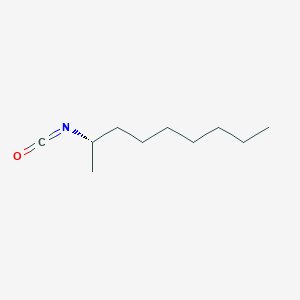
2-(Aminomethyl)-4-fluoroaniline
Overview
Description
2-(Aminomethyl)-4-fluoroaniline, also known as 4-Fluoro-2-(methylamino)benzenamine, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and material science. This compound is a derivative of aniline and contains a fluorine atom attached to the benzene ring, which makes it a valuable molecule for various research purposes.
Scientific Research Applications
Biotransformation Studies
2-(Aminomethyl)-4-fluoroaniline and its derivatives have been studied for their biotransformation properties. In a study by Vervoort et al. (1991), the in vivo 19F NMR study on rats exposed to 2-fluoroaniline, a related compound, revealed insights into qualitative pharmacokinetics and biotransformation. This study highlighted the metabolism processes, showing efficient excretion of metabolites formed in the liver and rapid accumulation of metabolites in the bladder (Vervoort et al., 1991).
Synthesis and Characterization in Organometallic Chemistry
Schnitter et al. (1997) reported on the synthesis and characterization of amino- and iminometallanes using 4-fluoroaniline, demonstrating the compound's utility in creating complex chemical structures. This study highlighted its application in the synthesis of novel organometallic compounds, contributing to the field of organometallic chemistry (Schnitter et al., 1997).
Bioactivation Research
Rietjens and Vervoort (1991) conducted a study on the metabolism and bioactivation of fluoroanilines, which includes compounds similar to this compound. Their research focused on understanding the formation of reactive metabolites, providing valuable insights into the bioactivation mechanisms of fluoroanilines (Rietjens & Vervoort, 1991).
Pharmaceutical Intermediate Synthesis
In the pharmaceutical industry, derivatives of this compound are used in the synthesis of various compounds. Qiu et al. (2009) described a practical synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, indicating the compound's importance in pharmaceutical synthesis (Qiu et al., 2009).
Corrosion Inhibition Studies
Khaled and Hackerman (2004) investigated the use of aniline derivatives, including 2-fluoroaniline, as corrosion inhibitors for copper in acidic environments. This study highlights the potential industrial applications of fluoroaniline derivatives in protecting metals from corrosion (Khaled & Hackerman, 2004).
Anticancer Research
Bhatt et al. (2015) explored the synthesis and cytotoxic activity of amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives, indicating the potential of fluoroaniline derivatives in developing new anticancer agents (Bhatt, Agrawal, & Patel, 2015).
Safety and Hazards
Mechanism of Action
Target of Action
2-(Aminomethyl)-4-fluoroaniline, a type of cationic polymer, primarily targets bacterial membranes . These polymers are considered the last frontier in antibacterial development due to their low propensity for emergence of resistance and rapid bactericidal effect .
Mode of Action
The compound interacts with its targets by promoting bacterial membrane permeability . This allows antibiotics to reach their intracellular target more effectively . The compound’s mode of action is thought to be related to its rate of kill (RoK), with core-scaffold clustering analyses revealing an intrinsic rapid cytocidal action for 2-(aminomethyl)phenol .
Biochemical Pathways
It’s known that catabolic reaction pathways are usually exergonic and release energy, while anabolic pathways are often endergonic and absorb energy . The compound’s action could potentially affect these pathways, leading to downstream effects on cellular metabolism.
Pharmacokinetics
It’s known that the pharmacokinetics of a drug can determine the onset, duration, and intensity of its effect .
Result of Action
The result of the compound’s action is the effective killing of bacteria through membrane damage . This is achieved by promoting bacterial membrane permeability, allowing antibiotics to reach their intracellular target more effectively .
properties
IUPAC Name |
2-(aminomethyl)-4-fluoroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2/c8-6-1-2-7(10)5(3-6)4-9/h1-3H,4,9-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHQROMOUZVGCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CN)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70668479 | |
| Record name | 2-(Aminomethyl)-4-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70668479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
771572-99-7 | |
| Record name | 2-Amino-5-fluorobenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=771572-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Aminomethyl)-4-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70668479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[6-[6-(Hydroxymethyl)pyridin-2-yl]pyridin-2-yl]methanol](/img/structure/B3029654.png)


![2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine](/img/structure/B3029659.png)


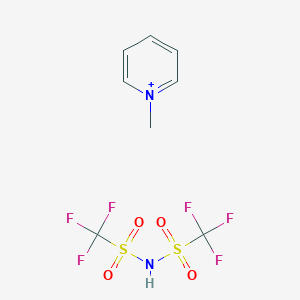
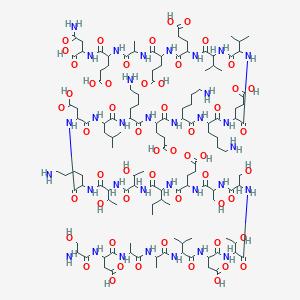

![3,6,9-Trimethylidene-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-2-one](/img/structure/B3029668.png)
